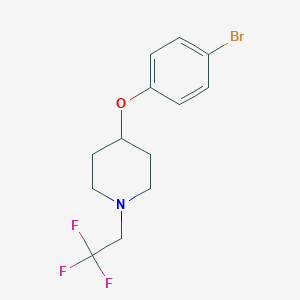
4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine is an organic compound that features a piperidine ring substituted with a 4-bromophenoxy group and a 2,2,2-trifluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of 4-(4-bromophenoxy)ethanol: This involves the reaction of 4-bromophenol with ethylene oxide under basic conditions.
Formation of this compound: The final step involves the reaction of 4-(4-bromophenoxy)ethanol with 2,2,2-trifluoroethylamine and piperidine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenoxy group can be replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed
Nucleophilic substitution: Products will vary depending on the nucleophile used, such as azido, cyano, or thiol derivatives.
Oxidation: N-oxides of the piperidine ring.
Reduction: Dehalogenated products or modified piperidine derivatives.
科学研究应用
4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of piperidine derivatives with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
相似化合物的比较
Similar Compounds
4-(4-Chlorophenoxy)-1-(2,2,2-trifluoroethyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenoxy)-1-(2,2,2-trifluoroethyl)piperidine: Similar structure but with a fluorine atom instead of bromine.
4-(4-Methylphenoxy)-1-(2,2,2-trifluoroethyl)piperidine: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
属性
分子式 |
C13H15BrF3NO |
|---|---|
分子量 |
338.16 g/mol |
IUPAC 名称 |
4-(4-bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine |
InChI |
InChI=1S/C13H15BrF3NO/c14-10-1-3-11(4-2-10)19-12-5-7-18(8-6-12)9-13(15,16)17/h1-4,12H,5-9H2 |
InChI 键 |
RTWBQQKXJQUXIF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1OC2=CC=C(C=C2)Br)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



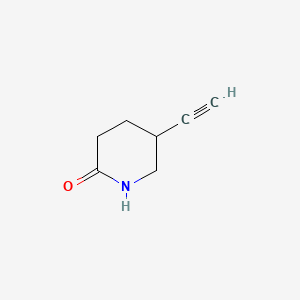
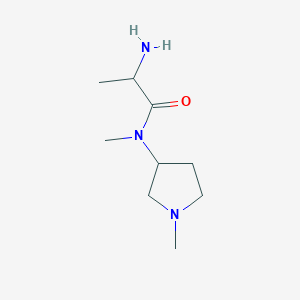
![3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro-](/img/structure/B14780515.png)
![1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(4-methylbenzyl)-1,7a-dihydrothieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B14780519.png)
![9H-fluoren-9-ylmethyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14780528.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14780539.png)
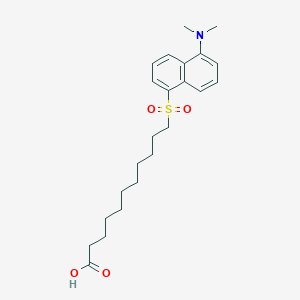
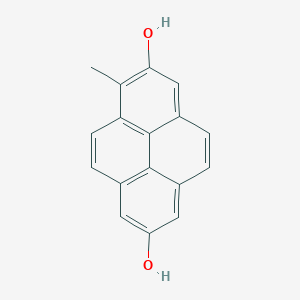
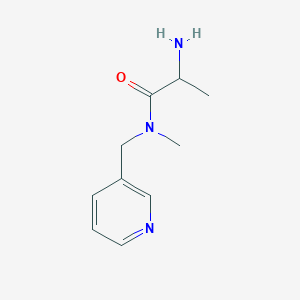
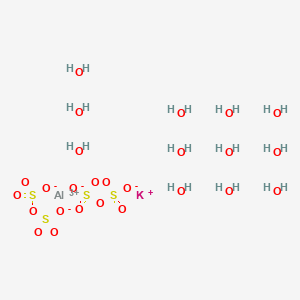
![[2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14780566.png)
![N-(3-{[7-Methoxy-6-(2-Pyrrolidin-1-Ylethoxy)quinazolin-4-Yl]amino}-4-Methylphenyl)-2-Morpholin-4-Ylisonicotinamide](/img/structure/B14780569.png)
